1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H16O4. It features a benzodioxole ring fused to a cyclohexane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid typically involves the formation of the benzodioxole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the use of palladium-catalyzed amination reactions, where a benzo dioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzodioxole ring and cyclohexane carboxylic acid moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of a cyclohexane carboxylic acid.
4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3: Contains a benzodioxole ring but with different substituents and a pyrazole ring.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a cyclohexane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)14(6-2-1-3-7-14)10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEGPKFJPHBDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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